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Compound of Interest

Compound Name: N-acetylserine-d3

Cat. No.: B15571138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of

N-acetylserine-d3, a deuterated isotopologue of N-acetylserine. This document consolidates

key data, outlines relevant experimental protocols, and visualizes its primary biological

pathway, serving as a critical resource for its application in research and development.

Core Physical and Chemical Properties
N-acetylserine-d3 is primarily utilized as an internal standard in mass spectrometry-based

quantitative analyses, such as metabolomics studies, due to its mass shift compared to the

endogenous, non-deuterated form. Its physical and chemical properties are nearly identical to

N-acetyl-L-serine, with the principal difference being its increased molecular weight due to the

incorporation of three deuterium atoms.

Quantitative Data Summary
The following tables summarize the key physical and chemical properties of N-acetyl-L-serine-

2,3,3-d3 and its non-deuterated counterpart for comparison.

Table 1: Physical and Chemical Properties of N-acetyl-L-serine-2,3,3-d3
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Property Value Source

CAS Number 2230887-17-7 [1]

Molecular Formula C₅H₆D₃NO₄ Inferred

Molecular Weight 150.15 g/mol N/A

Synonyms

Ac-L-Ser-OH; L-Serine-2,3,3-

d3, N-acetyl-; N-Acetyl-L-

(2,3,3-2H3)serine

N/A

Isotopic Enrichment ≥98 atom % D N/A

Physical Form Powder N/A

Storage Conditions -20°C, under inert atmosphere N/A

Table 2: Properties of N-acetyl-DL-serine (Non-Deuterated Analogue)

Property Value Source

Molecular Formula C₅H₉NO₄ N/A

Molecular Weight 147.13 g/mol N/A

Density 1.3 ± 0.1 g/cm³ N/A

Boiling Point 468.4 ± 40.0 °C at 760 mmHg N/A

Flash Point 237.1 ± 27.3 °C N/A

LogP -1.89 N/A

Assay Purity ≥99% (TLC) N/A

Appearance White powder N/A

Experimental Protocols
Detailed experimental protocols for the specific synthesis of N-acetylserine-d3 are not

commonly published. However, a protocol can be constructed based on established methods

for the deuteration of amino acids followed by standard N-acetylation.
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Synthesis of N-acetylserine-d3
This protocol is a representative, two-step process. Caution: All procedures should be

performed by trained personnel in a suitable chemical laboratory with appropriate safety

precautions.

Step 1: Deuteration of L-serine via H/D Exchange

This step is based on metal-catalyzed hydrogen-deuterium exchange reactions performed

under hydrothermal conditions.

Materials: L-serine, Platinum on carbon (Pt/C, 3-5 wt%), Deuterium oxide (D₂O, 99.9%),

Celite.

Procedure:

A mixture of L-serine (1 equivalent) and Pt/C catalyst (0.4 equivalents by weight) is

suspended in D₂O in a high-pressure reactor vessel.

The vessel is sealed and heated to 200°C with continuous stirring for 24 hours.[2]

After cooling to room temperature, the catalyst is removed by filtration through a pad of

Celite.

The filtrate, containing L-serine-d3, is evaporated to dryness under reduced pressure to

yield the deuterated amino acid. The efficiency of deuteration should be confirmed by

NMR or mass spectrometry.

Step 2: N-acetylation of L-serine-d3

This step uses acetic anhydride for the acetylation of the primary amine.[3]

Materials: L-serine-d3 (from Step 1), Acetic anhydride, 200 mM Sodium Acetate buffer (pH

5.0).

Procedure:

Resuspend the dried L-serine-d3 in ice-cold 200 mM sodium acetate buffer (pH 5.0).
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While keeping the solution on ice, add a molar excess (e.g., 1.5 equivalents) of acetic

anhydride dropwise with vigorous stirring.

Maintain the reaction on ice and stir for 60 minutes. Monitor the reaction for completion

using TLC or LC-MS.

The N-acetyl-L-serine-2,3,3-d3 product can be purified from the reaction mixture using

methods such as recrystallization or preparative reversed-phase HPLC.[4]

Analytical Workflow: Quantification by LC-MS/MS
N-acetylserine-d3 is an ideal internal standard for quantifying endogenous N-acetylserine. The

following is a general workflow for sample analysis.

Sample Preparation:

To a biological sample (e.g., plasma, cell lysate), add a known concentration of N-
acetylserine-d3 internal standard.

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or

methanol) in a 3:1 ratio (v/v).

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet

proteins.

Transfer the supernatant to a new tube and dry under vacuum or nitrogen stream.

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[5]

Chromatographic Separation:

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.
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Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring

(MRM) mode.

N-acetylserine transition: e.g., m/z 148.1 -> 88.1

N-acetylserine-d3 transition: e.g., m/z 151.1 -> 91.1

Mandatory Visualizations
Experimental Workflow Diagram
The diagram below illustrates the general workflow for the quantification of N-acetylserine in a

biological sample using N-acetylserine-d3 as an internal standard.
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Caption: General workflow for sample preparation and LC-MS/MS analysis.
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Biological Signaling Pathway: CysB Regulon Activation
In many bacteria, such as E. coli and Salmonella typhimurium, N-acetylserine is a key signaling

molecule that acts as a physiological inducer for the cysteine biosynthetic pathway.[6][7] It

achieves this by binding to and activating the transcriptional regulator CysB.

Under conditions of sulfur limitation, the cell produces N-acetylserine. This molecule binds to

the CysB protein, inducing a conformational change that enhances its ability to bind to the

promoter regions of cys genes (e.g., cysJIH).[7][8] This binding event activates the transcription

of genes required for sulfate uptake and its conversion into cysteine.

Cellular Environment
Regulatory Process

N-acetylserine
(Inducer)

CysB Protein
(Inactive)

 binds toLow Sulfur
Conditions

 leads to accumulation CysB-NAS Complex
(Active)

 activates cysJIH Promoter binds to Gene Transcription initiates Cysteine Biosynthesis

Click to download full resolution via product page

Caption: N-acetylserine activation of the CysB regulon for cysteine synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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